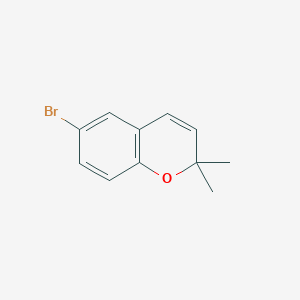

6-Bromo-2,2-dimethyl-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,2-dimethylchromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBXFINOQUIMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472226 | |

| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82305-04-2 | |

| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2,2-dimethyl-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2,2-dimethyl-2H-chromene, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to support research and development activities.

Core Physicochemical Properties

This compound is a halogenated chromene derivative. At room temperature, it exists as a liquid. While a specific boiling point has not been definitively reported in the literature, a related compound, 6-bromo-2H-chromene, has a reported boiling point of 280.512°C at 760 mmHg, suggesting a relatively high boiling point for the dimethylated analogue.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 82305-04-2 | - |

| Molecular Formula | C₁₁H₁₁BrO | - |

| Molecular Weight | 239.11 g/mol | - |

| Physical Form | Liquid | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in published literature. However, analysis of related compounds and synthetic precursors provides insight into its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a full experimental spectrum for the title compound is not available, the synthesis of a derivative, 1-(2,2-Dimethyl-2H-chromen-6-yl)-3,7-dimethyl-octa-2,6-dien-1-ol, starts from this compound. The NMR spectra for this derivative and other related compounds are available in the supplementary information of the cited study, which can be used for comparative analysis.

Infrared (IR) Spectroscopy: Experimental IR data for this compound is not readily available.

Mass Spectrometry (MS): Experimental mass spectrometry data for this compound is not readily available.

Synthesis and Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the available literature. However, the synthesis of the closely related compound, this compound-8-carbaldehyde, has been reported and suggests a probable synthetic route. This synthesis involves a thermal Claisen rearrangement of a propargyl ether derivative of a brominated salicylaldehyde.

A plausible synthetic pathway for this compound would likely involve the following conceptual steps:

Figure 1: A proposed synthetic workflow for this compound.

Experimental Workflow for a Related Reaction:

A documented experimental procedure where this compound is used as a starting material provides insight into its handling and purification. In this protocol, the compound is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C before the addition of sec-butyllithium to generate an organolithium intermediate. This is followed by the addition of an electrophile. This suggests that this compound is soluble in aprotic polar solvents like THF and is amenable to standard organometallic reaction conditions.

Figure 2: Experimental workflow using this compound as a reactant.

Logical Relationships in Synthesis

The synthesis of chromenes often relies on a key intramolecular rearrangement. The logical relationship between the starting materials and the final chromene product is dictated by the principles of pericyclic reactions.

Figure 3: Logical flow from precursors to the chromene product via key chemical transformations.

References

The Dawn of a New Class of Bioactive Molecules: The Discovery and First Synthesis of 2,2-dimethyl-2H-chromene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2-dimethyl-2H-chromene core is a privileged scaffold in medicinal chemistry and natural product synthesis, renowned for its presence in a wide array of biologically active compounds. This technical guide delves into the seminal moments of this important class of molecules: their initial discovery as potent insect anti-hormones in the plant Ageratum houstonianum and the pioneering synthetic strategies that first enabled their creation in the laboratory. We provide a detailed examination of two foundational synthetic methods—the condensation of phenols with unsaturated acids and the thermal rearrangement of aryl propargyl ethers. This document includes detailed experimental protocols, quantitative data from early and representative syntheses, and visualizations of key synthetic and mechanistic pathways to serve as a comprehensive resource for professionals in chemical and biological research.

Discovery: Nature's Anti-Hormones

The story of 2,2-dimethyl-2H-chromene derivatives begins not in a laboratory, but in the observation of plant-insect interactions. In a landmark 1976 paper published in Science, Bowers and his colleagues unveiled the discovery of two simple chromene compounds isolated from the common bedding plant, Ageratum houstonianum.[1] These compounds, which they named Precocene I (7-methoxy-2,2-dimethyl-2H-chromene) and Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-chromene), exhibited potent anti-juvenile hormone activity in several insect species.

Their effect was profound: exposure to these plant-derived molecules induced precocious metamorphosis in immature insects, leading to the development of sterile, miniature adults. This biological action was equivalent to the surgical removal of the corpora allata, the glands responsible for producing juvenile hormone, which is essential for normal insect development.[1][2] This discovery marked the first identification of "anti-hormones" in nature and opened a new avenue for the development of biorational pesticides.

The proposed mechanism of action, now widely supported, involves the metabolic activation of the precocenes within the insect's corpora allata. Cytochrome P-450 monooxygenases, enzymes typically involved in detoxification, instead convert the 3,4-double bond of the chromene into a highly reactive 3,4-epoxide. This epoxide is a potent electrophile that readily alkylates and destroys essential cellular macromolecules within the gland, leading to its necrosis and a halt in juvenile hormone production.[3]

References

An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2-dimethyl-2H-chromene is a heterocyclic organic compound that belongs to the chromene family. Chromenes, also known as benzopyrans, are bicyclic structures consisting of a benzene ring fused to a pyran ring. The presence of a bromine atom and two methyl groups on the chromene scaffold imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its application in the synthesis of bioactive molecules.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 82305-04-2

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is crucial for its identification, purification, and use in subsequent chemical reactions.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| Appearance | Not explicitly available in search results |

| Melting Point | Not explicitly available in search results |

| Boiling Point | Not explicitly available in search results |

| Solubility | Not explicitly available in search results |

| ¹H NMR | Not explicitly available in search results |

| ¹³C NMR | Not explicitly available in search results |

| Mass Spectrum | Not explicitly available in search results |

| IR Spectrum | Not explicitly available in search results |

Note: Specific experimental data for the physicochemical and spectral properties of this compound were not available in the provided search results. The data for related compounds, such as 6-bromo-2H-chromene, can be found in public databases like PubChem.

Experimental Protocols

Representative Synthesis of a Chromene Derivative: 3-Acetyl-6-bromo-2H-chromene

While a specific protocol for the synthesis of this compound was not found, the following is a detailed experimental procedure for the synthesis of a structurally related compound, 3-Acetyl-6-bromo-2H-chromene. This protocol illustrates a general method for the construction of the 6-bromochromene scaffold.

Materials:

-

5-bromo-2-hydroxybenzaldehyde

-

Potassium carbonate (finely ground and dried)

-

Butan-2-one

-

But-3-en-2-one

-

Silica gel for column chromatography

-

Methylene chloride

-

Cyclohexane

-

Diisopropyl ether

Procedure:

-

A solution of 5-bromo-2-hydroxybenzaldehyde (100 g, 497 mmol) and potassium carbonate (13.8 g, 100 mmol) in butan-2-one (220 ml) is brought to reflux.

-

A solution of but-3-en-2-one (35.31 g, 497 mmol) in butan-2-one (40 ml) is then added dropwise over 15 to 20 minutes.

-

After 4 hours of refluxing, an additional portion of potassium carbonate (13.8 g, 100 mmol) is added.

-

The reaction mixture is refluxed for an additional 16 hours.

-

After cooling to room temperature, the solid is removed by filtration and washed with two 50 ml portions of butan-2-one.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel, using a 1:1 mixture of methylene chloride and cyclohexane as the eluent.

-

Recrystallization from diisopropyl ether yields the final product, 3-Acetyl-6-bromo-2H-chromene, as a yellowish solid.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activities. The chromene nucleus is a common scaffold in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of novel chromene derivatives for drug discovery screening.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.

Caption: Logical workflow for the use of this compound in drug discovery.

This workflow highlights the progression from the starting material to the generation of a diverse library of compounds, followed by biological screening to identify "hits." These hits then undergo lead optimization to improve their pharmacological properties, ultimately leading to the selection of a candidate for preclinical development. The versatility of this compound makes it an important tool in this process.

An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2,2-dimethyl-2H-chromene, a member of the chromene class of heterocyclic compounds. Chromenes are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document details the physicochemical properties, a representative synthetic protocol, and the biological significance of this compound and its derivatives, with a focus on their potential in cancer therapy.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This information is crucial for its application in experimental settings and for the characterization of its derivatives.

| Property | Value |

| Chemical Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| CAS Number | 82305-04-2 |

| Synonyms | 2,2-dimethyl-6-bromochromene, 6-bromo-2,2-dimethyl-2H-benzo[b]pyran |

Synthetic Methodology

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Objective: To synthesize this compound from 4-bromophenol and 3-methyl-2-butenal.

Materials:

-

4-Bromophenol

-

3-Methyl-2-butenal (Prenal)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor

-

Standard laboratory glassware for extraction and purification

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromophenol (1 equivalent), 3-methyl-2-butenal (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for a predetermined time (e.g., 15-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance and Therapeutic Potential

Chromene derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[2][3][4]

Antitumor Activity

Research has demonstrated that various chromene derivatives exert potent cytotoxic effects against a range of human cancer cell lines.[2][5] The mechanisms underlying their anticancer activity are multifaceted and include:

-

Induction of Apoptosis: Many chromene compounds have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and the disruption of the mitochondrial membrane potential.[6][7]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M or S phase, preventing them from dividing and multiplying.[5][6]

-

Inhibition of Key Signaling Pathways: Chromene derivatives have been found to inhibit crucial signaling pathways that are often dysregulated in cancer. For instance, some have been reported to inhibit Src kinases, which play a role in cell growth and proliferation.[5]

-

Overcoming Multidrug Resistance: Certain benzochromene derivatives have shown the ability to inhibit the function of P-glycoprotein, a transporter protein that is often overexpressed in cancer cells and contributes to multidrug resistance.[7]

P2Y₆ Receptor Antagonism

Interestingly, a 3-nitro-2-(trifluoromethyl)-2H-chromene derivative has been identified as an antagonist of the P2Y₆ receptor. The P2Y₆ receptor is a G-protein coupled receptor that is activated by uridine diphosphate (UDP) and is implicated in inflammatory responses and cancer cell migration.[8][9] Antagonism of this receptor could represent a therapeutic strategy for certain inflammatory diseases and cancers. The signaling cascade initiated by P2Y₆ receptor activation involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[9][10]

Conclusion

This compound serves as a valuable scaffold in the development of novel therapeutic agents. Its synthesis is achievable through modern, efficient chemical methods. The broader class of chromene derivatives demonstrates significant potential, particularly in oncology, by targeting multiple pathways involved in cancer cell proliferation and survival. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis of chromene derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. P2RY6 pyrimidinergic receptor P2Y6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Solubility Profile of 6-Bromo-2,2-dimethyl-2H-chromene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-2,2-dimethyl-2H-chromene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines general principles and methodologies for solubility determination applicable to this compound and its analogs.

Core Data Presentation: Solubility in Organic Solvents

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative solubility information is available for structurally similar compounds, suggesting that this compound is likely to be soluble in a range of organic solvents, particularly polar aprotic solvents. For instance, related compounds such as 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid and 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide are reported to be soluble in dimethyl sulfoxide (DMSO).

| Solvent | Quantitative Solubility (g/L or mol/L) | Qualitative Assessment |

| Common Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | Likely soluble |

| Chloroform | Data not available | Potentially soluble |

| Methanol | Data not available | Potentially soluble |

| Ethanol | Data not available | Potentially soluble |

| Acetone | Data not available | Potentially soluble |

| Dichloromethane (DCM) | Data not available | Potentially soluble |

| Tetrahydrofuran (THF) | Data not available | Potentially soluble |

| N,N-Dimethylformamide (DMF) | Data not available | Likely soluble |

Note: The assessments are based on the general solubility of similar chromene derivatives and should be confirmed through experimental validation.

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The most common and reliable method is the Saturated Shake-Flask Method .

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a volumetric flask.

-

Add a known volume of the desired organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of a Generalized Chromene Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chromene derivative, which can be adapted for the synthesis of this compound.

Spectral Data Interpretation of 6-Bromo-2,2-dimethyl-2H-chromene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the expected spectral data for the compound 6-Bromo-2,2-dimethyl-2H-chromene. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data. These predictions are based on established principles of spectroscopic interpretation and analysis of structurally similar compounds. This guide also outlines standardized experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Ar-H (H5) |

| ~7.10 | dd | 1H | Ar-H (H7) |

| ~6.65 | d | 1H | Ar-H (H8) |

| ~6.30 | d | 1H | Olefinic-H (H4) |

| ~5.60 | d | 1H | Olefinic-H (H3) |

| ~1.45 | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~152 | Quaternary | C8a |

| ~132 | Tertiary | C5 |

| ~130 | Tertiary | C7 |

| ~128 | Quaternary | C4a |

| ~125 | Tertiary | C4 |

| ~122 | Tertiary | C3 |

| ~118 | Tertiary | C8 |

| ~115 | Quaternary | C6 |

| ~76 | Quaternary | C2 |

| ~28 | Primary | 2 x CH₃ |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 239/241 | High | [M-CH₃]⁺ (Loss of a methyl group) |

| 175 | Moderate | [M-Br]⁺ (Loss of bromine) |

| 160 | Moderate | [M-Br-CH₃]⁺ |

| 131 | Moderate | [C₉H₇O]⁺ Fragment |

Predicted Infrared (IR) Spectral Data

Sample State: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2950-3000 | Medium-Strong | Aliphatic C-H Stretch |

| ~1640 | Medium | C=C Stretch (Olefinic) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O-C Stretch (Aryl-alkyl ether) |

| ~1100 | Strong | C-O Stretch |

| ~820 | Strong | C-H Bend (p-disubstituted aromatic) |

| ~600 | Medium | C-Br Stretch |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) by bombarding the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.[1][2][3][4][5]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for spectral data interpretation and a general experimental procedure.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: General Experimental Workflow for Spectroscopy.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-2,2-dimethyl-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2,2-dimethyl-2H-chromene. This document details predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction to this compound

This compound is a heterocyclic compound belonging to the chromene family. Chromene derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active natural products and synthetic compounds. The bromine substituent and the dimethylated chromene core provide a unique electronic and steric environment, making NMR spectroscopy an essential tool for its structural elucidation and characterization.

Predicted NMR Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific molecule, the following tables present high-quality predicted ¹H and ¹³C NMR data. These predictions are based on computational models that are widely used in the field of structural chemistry and provide a reliable estimation of the expected spectral parameters.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The assignments are correlated with the molecular structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 5.62 | d | 9.9 |

| H4 | 6.28 | d | 9.9 |

| H5 | 7.15 | d | 2.3 |

| H7 | 7.08 | dd | 8.5, 2.3 |

| H8 | 6.65 | d | 8.5 |

| 2 x CH₃ (C10, C11) | 1.43 | s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The assignments are correlated with the molecular structure depicted in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C2 | 75.8 |

| C3 | 129.8 |

| C4 | 122.1 |

| C4a | 121.5 |

| C5 | 131.6 |

| C6 | 115.2 |

| C7 | 129.1 |

| C8 | 117.5 |

| C8a | 152.9 |

| 2 x CH₃ (C10, C11) | 27.9 |

Experimental Protocols for NMR Analysis

The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 220 ppm is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

The following diagrams are provided to visualize the molecular structure and the NMR analysis workflow.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Figure 2: Workflow for the NMR analysis of this compound.

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum shows distinct signals for the vinylic protons (H3 and H4) which appear as doublets due to their coupling to each other. The aromatic protons (H5, H7, and H8) exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The two methyl groups at the C2 position are equivalent and therefore appear as a single sharp singlet, integrating to six protons.

In the predicted ¹³C NMR spectrum, all eleven carbon atoms are expected to be resolved. The quaternary carbon (C2) and the carbon attached to bromine (C6) will likely show lower intensity signals. The chemical shifts of the aromatic carbons are influenced by the electron-donating oxygen atom and the electron-withdrawing bromine atom.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. The presented predicted data, experimental protocols, and visualizations serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery for the structural verification and characterization of this and related chromene derivatives. For definitive structural confirmation, it is always recommended to acquire and interpret experimental 2D NMR data, such as COSY, HSQC, and HMBC, in conjunction with the 1D spectra.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene

For Immediate Release

This technical guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-2,2-dimethyl-2H-chromene. The information presented is curated for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior under mass spectrometric conditions. This document outlines the principal fragmentation pathways, presents the anticipated quantitative data in a structured format, and includes a generalized experimental protocol for acquiring such data.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily involving the gem-dimethyl group and the dihydropyran ring. The expected major fragments and their relative abundances are summarized in the table below. The presence of bromine is distinguished by the characteristic M+2 isotopic pattern for all bromine-containing fragments.

| m/z (Proposed) | Ion Formula | Fragment Structure | Proposed Fragmentation Pathway |

| 254/256 | [C₁₁H₁₁BrO]⁺ | Molecular Ion (M⁺) | - |

| 239/241 | [C₁₀H₈BrO]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group |

| 198 | [C₇H₅BrO]⁺ | [M - C₄H₈]⁺ | Retro-Diels-Alder (RDA) reaction with loss of isobutylene |

| 175 | [C₁₁H₁₁O]⁺ | [M - Br]⁺ | Loss of a bromine radical |

| 159 | [C₁₀H₇O]⁺ | [M - CH₃ - Br]⁺ | Sequential loss of a methyl radical and a bromine radical |

| 119 | [C₇H₅O]⁺ | [M - C₄H₈ - Br]⁺ | RDA reaction followed by loss of a bromine radical |

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to be governed by the stability of the resulting carbocations and radical species. The primary fragmentation routes are initiated by the loss of an electron to form the molecular ion, which then undergoes further dissociation.

A key fragmentation pathway involves the loss of a methyl group from the sterically hindered gem-dimethyl group at the C2 position. This results in the formation of a stable tertiary carbocation, which is a common fragmentation pattern for molecules containing this moiety. Another significant fragmentation is the Retro-Diels-Alder (RDA) reaction of the dihydropyran ring. This process leads to the expulsion of a neutral isobutylene molecule and the formation of a brominated benzofuran radical cation. Subsequent loss of the bromine atom from these initial fragments leads to further characteristic ions.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the acquisition of an electron ionization mass spectrum for a compound such as this compound.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

-

The mass spectrometer should be equipped with an electron ionization (EI) source.

3. GC-MS Method (if applicable):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: A suitable scan rate to obtain at least 10-20 spectra across a chromatographic peak.

5. Data Analysis:

-

Identify the molecular ion peak, considering the isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on logical neutral losses from the molecular ion.

-

Compare the obtained spectrum with spectral libraries if available.

The workflow for this experimental protocol is illustrated in the following diagram.

Caption: General experimental workflow for obtaining an EI-mass spectrum.

In-depth Analysis Reveals Scarcity of Naturally Occurring Brominated Chromene Derivatives

A comprehensive review of scientific literature indicates a notable absence of naturally occurring compounds that simultaneously feature a brominated structure and a chromene core. While both brominated natural products and chromene derivatives are abundant and diverse in nature, their combination appears to be exceedingly rare, if not entirely absent, from natural sources.

For researchers, scientists, and professionals in drug development, this finding is significant as it directs focus towards the rich and distinct fields of brominated marine natural products and non-brominated chromenes from terrestrial sources, rather than their hypothetical combination.

Extensive database searches have yielded a wealth of information on two separate, well-established classes of natural products:

-

Brominated Natural Products: The marine environment, particularly red algae of the genera Laurencia and Ceramium, as well as various sea sponges, are prolific producers of a wide array of brominated compounds.[1][2][3][4] These include brominated phenols, terpenes, and alkaloids, which exhibit a broad spectrum of potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1][2][3][4] The biosynthesis of these compounds is often attributed to the presence of bromoperoxidase enzymes in these marine organisms.

-

Chromene Derivatives: The chromene scaffold is a common motif in a variety of natural products isolated from terrestrial plants and fungi.[5][6][7][8][9] This class includes well-known compounds such as flavonoids, coumarins, and tocopherols (Vitamin E). These molecules are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[7]

Despite the individual prevalence of these two categories, no definitive examples of a naturally occurring molecule combining a brominated substituent with a chromene nucleus were identified in the conducted literature review. While some studies describe the synthesis of brominated chromene derivatives from natural product precursors, these are laboratory creations and not products of natural biosynthesis.

This lack of evidence suggests that the enzymatic pathways for bromination, prevalent in marine organisms, and the biosynthetic routes for chromene formation, common in terrestrial life, do not naturally intersect.

Given these findings, a detailed technical guide on the "natural occurrence of brominated chromene derivatives" cannot be accurately compiled. However, in-depth technical guides on the following well-documented and highly relevant topics for drug discovery and development can be provided:

-

Naturally Occurring Brominated Marine Compounds: This would offer a comprehensive overview of the diverse brominated phenols, terpenes, and alkaloids from marine sources, their isolation, biological activities, and potential as lead compounds in drug discovery.

-

Naturally Occurring Chromene Derivatives: This guide would focus on the rich chemistry and pharmacology of chromenes from terrestrial plants and fungi, detailing their classification, biosynthesis, and wide-ranging therapeutic applications.

Professionals in the field are encouraged to explore these two distinct but equally promising areas of natural product research.

References

- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Bentham Science [benthamscience.com]

- 9. researchgate.net [researchgate.net]

The 2,2-dimethyl-2H-chromene Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-dimethyl-2H-chromene, a heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. This structural motif is prevalent in a diverse array of natural products, exhibiting a wide spectrum of biological activities.[1][2] Its inherent physicochemical properties and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the biological significance of the 2,2-dimethyl-2H-chromene core, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Pharmacological Significance and Anticancer Activity

Derivatives of the 2,2-dimethyl-2H-chromene scaffold have demonstrated potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in tumor progression, survival, and adaptation to the tumor microenvironment.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

One of the well-documented anticancer mechanisms of 2,2-dimethyl-2H-chromene derivatives is the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[3][4] HIF-1 is a transcription factor that plays a central role in cellular adaptation to hypoxia, a common feature of solid tumors.[3] By activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1 promotes tumor growth and resistance to therapy.[3] Certain 2,2-dimethyl-2H-chromene-based compounds have been identified as potent inhibitors of HIF-1 activity, thereby representing a promising strategy for anticancer drug development.[4]

Modulation of Anoctamin-1 (ANO1)

Another significant target of this scaffold is Anoctamin-1 (ANO1), a calcium-activated chloride channel.[5] ANO1 is overexpressed in several types of cancers, where it contributes to cell proliferation, migration, and apoptosis resistance.[6] Inhibition of ANO1 by small molecules containing the 2,2-dimethyl-2H-chromene motif has been shown to induce cancer cell death and suppress tumor growth.[5]

Quantitative Data: Anticancer Activity of 2,2-dimethyl-2H-chromene Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of representative 2,2-dimethyl-2H-chromene derivatives against various cancer cell lines.

Table 1: HIF-1 Pathway Inhibitors

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 6a | LN229-V6R (Glioblastoma) | HRE-reporter | < 5 | [3] |

| 6g | LN229-V6R (Glioblastoma) | HRE-reporter | < 5 | [3] |

| 6l | LN229-V6R (Glioblastoma) | HRE-reporter | < 5 | [3] |

| 135o | A549 (Lung Adenocarcinoma) | Cytotoxicity | 17.5 | [7] |

| 135o | K562 (Leukemia) | Cytotoxicity | 10.6 | [7] |

| 135o | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 15.3 | [7] |

Table 2: General Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | HT-29 (Colon Cancer) | > Doxorubicin | [8] |

| Compound 5 | HepG-2 (Liver Cancer) | > Doxorubicin | [8] |

| Compound 6 | MCF-7 (Breast Cancer) | > Doxorubicin | [8] |

| Compound 151 | SW480 (Colon Cancer) | 10.8 ± 1.5 | [7] |

| 171c | CCRF-CEM (Leukemia) | > 50 | [7] |

| 171u | HT-29 (Colon Cancer) | < 50 | [7] |

| 171v | CCRF-CEM (Leukemia) | < 50 | [7] |

| 177e | MCF-7 (Breast Cancer) | 2.7 | [7] |

| 177f | MCF-7 (Breast Cancer) | 0.6 | [7] |

| 177m | MCF-7 (Breast Cancer) | 0.32 | [7] |

| 177e | HCT-116 (Colon Cancer) | 3.1 | [7] |

| 177f | HCT-116 (Colon Cancer) | 0.2 | [7] |

| 177m | HCT-116 (Colon Cancer) | 1.7 | [7] |

| 177e | HepG-2 (Liver Cancer) | 2.2 | [7] |

| 177f | HepG-2 (Liver Cancer) | 0.5 | [7] |

| 177m | HepG-2 (Liver Cancer) | 0.4 | [7] |

Experimental Protocols

Synthesis of the 2,2-dimethyl-2H-chromene Scaffold

A common and efficient method for the synthesis of the 2,2-dimethyl-2H-chromene ring system is the pyridine-catalyzed condensation of a substituted phenol with 3-methyl-2-butenal under microwave irradiation.[9]

Materials:

-

Substituted phenol

-

3-methyl-2-butenal

-

Pyridine

-

Microwave reactor

Procedure:

-

A mixture of the phenol (1 equivalent), 3-methyl-2-butenal (1.2 equivalents), and pyridine (0.5 equivalents) is placed in a sealed microwave vessel.

-

The reaction mixture is irradiated in a microwave reactor at a specified temperature and time (e.g., 140°C for 15-30 minutes).

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,2-dimethyl-2H-chromene derivative.

HIF-1α Inhibition Assay (Luciferase Reporter Assay)

This assay is used to screen for compounds that inhibit the transcriptional activity of HIF-1.[1]

Materials:

-

Cancer cell line stably expressing a hypoxia-responsive element (HRE)-driven luciferase reporter gene (e.g., MDA-MB-231-VEGF-Luc or LN229-V6R).[1][4]

-

Test compounds (2,2-dimethyl-2H-chromene derivatives).

-

Cell culture medium and supplements.

-

Hypoxia chamber (1% O2).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate the plate under hypoxic conditions (1% O2) for 18 hours.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

A decrease in luciferase activity in the presence of the test compound compared to the vehicle control indicates inhibition of the HIF-1 pathway.

Western Blotting for HIF-1α Expression

This method is used to confirm the effect of the compounds on the protein levels of HIF-1α.[1]

Materials:

-

Cancer cells (e.g., MDA-MB-231).[1]

-

Test compounds.

-

Lysis buffer.

-

Protein assay reagent.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibody against HIF-1α.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

Procedure:

-

Treat the cells with the test compounds under hypoxic conditions as described above.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

ANO1 Inhibition Assay (YFP Fluorescence Quenching Assay)

This cell-based assay is used to identify inhibitors of the ANO1 chloride channel.[5][10]

Materials:

-

Fischer rat thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (F46L/H148Q/I152L).[5]

-

Test compounds.

-

Iodide-containing solution.

-

ATP solution (to activate ANO1).

-

Fluorescence microplate reader.

Procedure:

-

Plate the FRT-ANO1-YFP cells in a 96-well plate.

-

Wash the cells with a halide-free buffer.

-

Add the test compounds at various concentrations and incubate for a short period.

-

Measure the baseline YFP fluorescence.

-

Add an iodide-containing solution along with ATP to activate the ANO1 channel.

-

Monitor the quenching of YFP fluorescence over time. The rate of fluorescence quenching is proportional to the iodide influx through ANO1.

-

A reduction in the rate of fluorescence quenching in the presence of the test compound indicates inhibition of ANO1.

Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of the HIF-1 signaling pathway by 2,2-dimethyl-2H-chromene derivatives.

Caption: Inhibition of the ANO1 channel by 2,2-dimethyl-2H-chromene derivatives.

Experimental Workflow Diagrams

Caption: Experimental workflow for identifying and validating HIF-1 inhibitors.

Caption: Experimental workflow for the YFP fluorescence quenching-based ANO1 inhibition assay.

Conclusion

The 2,2-dimethyl-2H-chromene scaffold represents a highly versatile and biologically relevant motif in the realm of drug discovery. Its prevalence in nature and the potent and diverse pharmacological activities of its synthetic derivatives, particularly in the context of cancer, underscore its importance. The inhibition of key cancer-related pathways such as HIF-1 and ANO1 provides a solid foundation for the rational design of novel and effective therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of this remarkable chemical scaffold.

References

- 1. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene from 5-bromosalicylaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2,2-dimethyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromene scaffolds are prevalent in a wide range of natural products and are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of this compound through a one-pot reaction from commercially available 5-bromosalicylaldehyde. The described method is based on a base-catalyzed condensation followed by an intramolecular cyclization, a robust and efficient strategy for the formation of the chromene ring system.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation of 5-bromosalicylaldehyde with acetone. The resulting intermediate, an α,β-unsaturated ketone, is not isolated but undergoes a spontaneous intramolecular oxa-Michael addition of the phenolic hydroxyl group to the enone system, yielding the final this compound product.

Overall Reaction:

Mechanism Pathway: The reaction mechanism involves two primary stages catalyzed by a secondary amine, such as pyrrolidine:

-

Formation of Enamine and Condensation: The catalyst reacts with acetone to form a nucleophilic enamine. This enamine then attacks the aldehyde group of 5-bromosalicylaldehyde. Subsequent elimination of water yields an α,β-unsaturated iminium ion, which hydrolyzes to the corresponding ketone intermediate.

-

Intramolecular Oxa-Michael Addition: The phenoxide, formed under the basic reaction conditions, acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition. This step forms the six-membered pyran ring. A final proton transfer regenerates the catalyst and yields the stable 2H-chromene product.

Figure 1. Proposed reaction mechanism pathway.

Experimental Protocol

This protocol outlines the procedure for the synthesis of this compound.

3.1 Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 5-Bromosalicylaldehyde | 201.02 | 10.0 | 2.01 g | Starting Material |

| Acetone | 58.08 | - | 30 mL | Reagent & Solvent |

| Pyrrolidine | 71.12 | 2.0 | 0.17 mL | Base Catalyst |

| Toluene | 92.14 | - | 20 mL | Solvent |

| Ethyl Acetate | 88.11 | - | ~100 mL | Extraction Solvent |

| Hexane | 86.18 | - | ~400 mL | Eluent |

| Saturated NaCl Solution | - | - | 2 x 25 mL | Washing Agent |

| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying Agent |

| Silica Gel (230-400 mesh) | - | - | As needed | Stationary Phase |

3.2 Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

3.3 Synthetic Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).

-

Add toluene (20 mL) and acetone (30 mL) to the flask. Stir the mixture until the aldehyde is completely dissolved.

-

Add pyrrolidine (0.17 mL, 2.0 mmol) to the solution using a syringe.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.

-

Monitor the reaction progress using TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

3.4 Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Dilute the mixture with 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 25 mL of 1 M HCl, and twice with 25 mL of saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pale yellow oil.

3.5 Expected Yield

-

Theoretical Yield: 2.39 g

-

Typical Experimental Yield: 65-80% (1.55 g - 1.91 g)

Visualization of Experimental Workflow

Figure 2. Experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Toluene, acetone, and ethyl acetate are flammable liquids. Avoid open flames and sparks.

-

Pyrrolidine is corrosive and has a strong odor. Handle with care.

-

5-Bromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin.

Application Notes and Protocols for the Catalytic Synthesis of 2H-Chromenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent catalytic methodologies for the synthesis of 2H-chromenes, a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The following sections detail selected metal-catalyzed and organocatalytic protocols, offering comprehensive experimental procedures, quantitative data for substrate scope, and mechanistic insights visualized through reaction pathway diagrams.

Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes

The enantioselective synthesis of 2-aryl-2H-chromenes can be achieved through a palladium-catalyzed 6-endo-trig cyclization. This method, developed by Scheidt and co-workers, utilizes a monodentate phosphoramidite ligand derived from TADDOL to achieve high yields and excellent enantioselectivities under mild conditions.[1][2]

Data Presentation

| Entry | Arene Substituent (R) | Yield (%)[1] | Enantiomeric Ratio (er)[1] |

| 1 | H | 71 | 95:5 |

| 2 | 4-OMe | 75 | 94:6 |

| 3 | 4-F | 68 | 95:5 |

| 4 | 4-Cl | 72 | 96:4 |

| 5 | 4-Br | 70 | 96:4 |

| 6 | 3-OMe | 73 | 95:5 |

| 7 | 2-Naphthyl | 65 | 94:6 |

Experimental Protocol

General Procedure for Enantioselective Pd-Catalyzed Synthesis of 2-Aryl-2H-Chromenes: [1]

-

To an oven-dried vial is added [Pd(allyl)Cl]₂ (2.5 mol%) and the TADDOL-derived phosphoramidite ligand L3k (5.5 mol%).

-

The vial is sealed and purged with argon. Anhydrous, degassed toluene (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The corresponding cinnamyl acetate substrate (1.0 equiv.) is added, followed by N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 equiv.) and lithium carbonate (1.5 equiv.).

-

The reaction mixture is stirred at 40 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2H-chromene.

Reaction Pathway

Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis

An efficient and environmentally friendly approach for the synthesis of 3-substituted 2H-chromenes involves an iron-catalyzed intramolecular metathesis between an aldehyde and an alkyne tethered by an ether linkage. This method is tolerant of a wide range of functional groups.[3][4]

Data Presentation

| Entry | R¹ | R² | Yield (%)[3] |

| 1 | H | Ph | 92 |

| 2 | H | 4-MeC₆H₄ | 90 |

| 3 | H | 4-MeOC₆H₄ | 88 |

| 4 | H | n-Bu | 85 |

| 5 | 5-OMe | Ph | 91 |

| 6 | 5-Cl | Ph | 89 |

| 7 | 5-Br | Ph | 90 |

Experimental Protocol

General Procedure for Iron-Catalyzed Synthesis of 3-Substituted 2H-Chromenes: [3]

-

A solution of the corresponding o-(alkynyloxy)benzaldehyde (1.0 equiv.) in anhydrous acetonitrile (0.1 M) is prepared in a flame-dried round-bottom flask under an argon atmosphere.

-

Anhydrous FeCl₃ (15 mol%) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 82 °C) and stirred. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is diluted with water and extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted 2H-chromene.

Reaction Pathway

Organocatalytic Tandem Oxa-Michael-Henry Reaction

The synthesis of 3-nitro-2H-chromenes can be accomplished through an organocatalytic tandem oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes. Chiral secondary amines are effective catalysts for this transformation, often in the presence of an acid co-catalyst, yielding the products with good enantioselectivity.[5][6]

Data Presentation

| Entry | Salicylaldehyde Substituent (R¹) | β-Nitrostyrene Substituent (R²) | Yield (%)[6] | Enantiomeric Excess (ee, %)[6] |

| 1 | H | H | 85 | 91 |

| 2 | 5-Br | H | 82 | 90 |

| 3 | 3-OMe | H | 78 | 88 |

| 4 | H | 4-Cl | 88 | 89 |

| 5 | H | 4-Me | 83 | 92 |

| 6 | H | 2-NO₂ | 75 | 85 |

Experimental Protocol

General Procedure for Organocatalytic Synthesis of 3-Nitro-2H-Chromenes: [6]

-

To a vial containing a magnetic stir bar are added the salicylaldehyde (1.2 equiv.), the chiral secondary amine catalyst (e.g., a prolinol derivative, 20 mol%), and salicylic acid (20 mol%).

-

The vial is placed in a cooling bath at 0 °C, and DMSO (0.2 M) is added.

-

The β-nitrostyrene (1.0 equiv.) is then added, and the reaction mixture is stirred at 0 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-nitro-2H-chromene.

Reaction Pathway

Catalytic Petasis Reaction for 2H-Chromene Synthesis

A multicomponent reaction involving a salicylaldehyde, an amine, and a vinylboronic acid, known as the Petasis reaction, provides a direct route to 2-substituted 2H-chromenes. This reaction can be performed catalytically using a resin-bound amine.[7][8]

Data Presentation

| Entry | Salicylaldehyde | Vinylboronic Acid | Yield (%)[7] |

| 1 | Salicylaldehyde | (E)-Hex-1-en-1-ylboronic acid | 85 |

| 2 | Salicylaldehyde | Styrylboronic acid | 82 |

| 3 | 5-Bromosalicylaldehyde | (E)-Hex-1-en-1-ylboronic acid | 80 |

| 4 | 2-Hydroxy-1-naphthaldehyde | (E)-Hex-1-en-1-ylboronic acid | 78 |

Experimental Protocol

General Procedure for the Catalytic Petasis Synthesis of 2H-Chromenes: [7]

-

To a sealable reaction tube is added the o-hydroxyaromatic aldehyde (1.0 equiv.), the alkenylboronic acid (1.2 equiv.), and a resin-supported amine catalyst (e.g., aminomethyl polystyrene, 40 mol%).

-

Anhydrous toluene (0.2 M) is added, and the tube is sealed.

-

The reaction mixture is heated at 90 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove the resin catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-chromene.

Reaction Pathway

References

- 1. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic enantioselective synthesis of 2-aryl-chromenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Iron-catalyzed synthesis of functionalized 2H-chromenes via intramolecular alkyne-carbonyl metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iron-Catalyzed Carbonyl–Alkyne and Carbonyl–Olefin Metathesis Reactions [mdpi.com]

- 5. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2H-Chromenes from salicylaldehydes by a catalytic petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,2-Dimethyl Chromenes

Introduction

2,2-Dimethyl chromenes are a significant class of heterocyclic compounds widely recognized for their presence in natural products and their broad range of pharmacological activities.[1][2][3] The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2][4] Traditional methods for synthesizing these compounds often involve lengthy reaction times, high temperatures, and low yields.[4] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][5][6][7]

This document provides detailed protocols and application notes for the microwave-assisted synthesis of 2,2-dimethyl chromenes, targeted towards researchers, scientists, and professionals in the field of drug development.

Applications in Drug Development

The 2,2-dimethyl chromene motif is a key pharmacophore in a variety of biologically active molecules. For instance, certain derivatives are investigated as potent anti-HIV agents.[4] The structural framework is also integral to compounds developed as hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, which have potential applications in cancer therapy.[8] The versatility of the chromene ring allows for structural modifications to optimize activity against various biological targets, making it a valuable scaffold in the design and discovery of new therapeutic agents.[3][9]

Experimental Protocols

Two representative protocols for the microwave-assisted synthesis of 2,2-dimethyl chromenes are detailed below. These methods are based on common strategies found in the literature.

Protocol 1: One-Pot Synthesis from a Phenol and an Acetylenic Precursor

This protocol describes a one-pot reaction for the synthesis of an angular 2,2-dimethyl-2H-chromone derivative from a substituted phenol and 4,4-dimethoxy-2-methyl-2-butanol under microwave irradiation. This method significantly reduces reaction time compared to conventional heating.[4]

Materials:

-

1-(2,4-dihydroxyphenyl)ethanone

-

4,4-dimethoxy-2-methyl-2-butanol

-

Pyridine (anhydrous)

-

Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

-

Reaction vessel (10 mL microwave vial) with a magnetic stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a 10 mL microwave reaction vessel, combine 1-(2,4-dihydroxyphenyl)ethanone (1.0 mmol), 4,4-dimethoxy-2-methyl-2-butanol (1.2 mmol), and anhydrous pyridine (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 220°C for 4 hours with continuous stirring.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Remove the pyridine under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired 2,2-dimethyl chromene derivative.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: Cyclization of a Propargyl Ether

This protocol outlines the synthesis of 2,2-dimethyl chromenes via the microwave-assisted cyclization of a corresponding propargyl ether in N,N-dimethylaniline. This intramolecular rearrangement is significantly accelerated by microwave heating.

Materials:

-

Substituted propargyl ether (e.g., 1-(prop-2-yn-1-yloxy)naphthalene)

-

N,N-dimethylaniline

-

Microwave synthesis reactor

-

Reaction vessel (10 mL microwave vial) with a magnetic stir bar

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Place the propargyl ether (1.0 mmol) and N,N-dimethylaniline (3 mL) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture for 6-10 minutes at a temperature of 200°C.

-

After cooling, dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., 5% ethyl acetate in hexane) to yield the pure 2,2-dimethyl chromene.

-

Confirm the structure of the product by spectroscopic methods.

Data Presentation